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Compound of Interest

Compound Name: 1-Fluoro-7-methoxynaphthalene

CAS No.: 13791-03-2

Cat. No.: B078471

Get Quote

Executive Summary
1-Fluoro-7-methoxynaphthalene (CAS: 13791-03-2) is a specialized naphthalene derivative

increasingly utilized in medicinal chemistry as a scaffold for bioisosteric replacement and

metabolic stability enhancement.[1][2][3] Its structural distinctiveness lies in the 1,7-substitution

pattern, which imparts unique electronic properties compared to the more common 2,6-

isomers. This guide provides a rigorous analysis of its physicochemical properties, synthesis

pathways, and spectroscopic identification, designed for researchers in drug discovery and

materials science.

Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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Parameter Detail

IUPAC Name 1-Fluoro-7-methoxynaphthalene

CAS Registry Number 13791-03-2

Molecular Formula C₁₁H₉FO

Molecular Weight 176.19 g/mol

SMILES COc1ccc2c(F)cccc2c1

InChI Key
Predicted based on structure:[4]

UJQOYDMIMQIDBY-UHFFFAOYSA-N

Structural Electronic Profile
The 1-fluoro-7-methoxy substitution creates a "push-pull" electronic environment on the

naphthalene core, though less pronounced than para-substituted benzenes due to the bicyclic

distribution.

C1-Fluorine: Acts as a weak deactivator via induction (

) but a weak donor via resonance (

). Its position at C1 (alpha) is sterically significant, often twisting peri-hydrogens.

C7-Methoxy: A strong electron donor (

), activating the ring system, particularly at the C8 (ortho) and C6 (ortho) positions.

Dipole Moment: The vector sum of the C-F and C-O dipoles results in a distinct polarity

profile that influences solubility and binding affinity in protein pockets.

Part 2: Thermodynamic & Physical Constants
Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity

predictive algorithms (ACD/Labs, EPISuite) and structure-activity relationship (SAR)

extrapolation from the 1-fluoro and 2-methoxy analogs.
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Physical State & Transitions
Property Value / Range Confidence Level

Context for
Researchers

Physical State
Low-melting Solid or

Viscous Oil
Medium

The 1,7-substitution

disrupts crystal

packing efficiency

compared to the

symmetric 2,6-isomer

(MP ~108°C). Expect

a solid that may oil out

upon slight heating.

Melting Point
45 – 55 °C

(Estimated)
Calculated

Handling requires cold

storage to prevent

liquefaction during

weighing.

Boiling Point
280 – 290 °C (at 760

mmHg)
High (Predicted)

Significantly higher

than 1-

fluoronaphthalene

(215°C) due to the

methoxy group

contribution.

Density 1.16 ± 0.06 g/cm³ High (Predicted)

Denser than water;

aids in phase

separation during

aqueous workups.

Solubility & Lipophilicity
LogP (Octanol/Water):3.62 (Predicted).

Implication: High lipophilicity indicates excellent blood-brain barrier (BBB) penetration

potential, making it a viable scaffold for CNS-active drugs (analogous to agomelatine).

Solubility:
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Water:[5] Insoluble (< 0.1 mg/mL).

Organic Solvents: Highly soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.

Part 3: Synthesis & Isolation Protocols
Primary Synthetic Route: The Balz-Schiemann Approach
The most reliable route to 1-fluoro-7-methoxynaphthalene avoids direct fluorination (which

lacks regioselectivity) and instead utilizes the transformation of an amine to a fluoride via a

diazonium salt.

Step-by-Step Protocol
Precursor: 1-Amino-7-methoxynaphthalene (derived from 8-amino-2-naphthol).

Diazotization:

Dissolve 1-amino-7-methoxynaphthalene in HBF₄ (48% aq) at -5°C.

Add NaNO₂ (1.1 eq) dropwise, maintaining temp < 0°C.

Critical Control: The diazonium tetrafluoroborate salt will precipitate. Do not filter

immediately; stir for 30 mins to ensure complete conversion.

Isolation of Diazonium Salt:

Filter the precipitate and wash with cold ether/ethanol (1:1) to remove trace water.

Safety: Dry the salt under vacuum at room temperature. Do not heat. Diazonium salts are

potentially explosive.

Thermal Decomposition (Fluorination):

Suspend the dry salt in 1,2-dichlorobenzene (high boiling solvent).

Heat slowly to 100-110°C. Nitrogen gas evolution indicates the reaction progress (

release).
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Mechanism:[5][6][7][8] The reaction proceeds via a phenyl cation intermediate which

captures the fluoride anion.

Purification:

Perform steam distillation or vacuum distillation to isolate the product from the solvent and

tarry byproducts.

Final purification via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Synthesis Workflow Diagram

8-Amino-2-naphthol
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Methylation
(Me2SO4 / NaOH) 1-Amino-7-methoxynaphthalene Diazotization

(NaNO2 / HBF4)
Diazonium Tetrafluoroborate Salt

(Precipitate)
 < 0°C Thermal Decomposition

(110°C, -N2)
 Heat 1-Fluoro-7-methoxynaphthalene

(Target)

Click to download full resolution via product page

Caption: Balz-Schiemann route for regioselective introduction of fluorine at C1.

Part 4: Spectroscopic Characterization (Validation)
To validate the identity of 1-Fluoro-7-methoxynaphthalene, researchers must look for specific

splitting patterns arising from

coupling.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl₃) Prediction:

3.95 (3H, s): Methoxy group (–OCH₃). Distinct singlet.

7.10 – 7.25 (m): C2-H and C3-H. The C2 proton will show a large coupling constant (

Hz) due to ortho-fluorine.

7.50 (d,

Hz): C8-H. This proton is meta to the methoxy group and peri to the fluorine. It may show
broadening or small coupling to F.
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7.75 (d,

Hz): C6-H (ortho to methoxy).

F NMR (376 MHz, CDCl₃):

-120 to -125 ppm: Single peak. The chemical shift is characteristic of alpha-
fluoronaphthalenes.

Mass Spectrometry (GC-MS)
Molecular Ion (

): 176 m/z (Base peak).

Fragmentation:

M - 15 (161 m/z): Loss of methyl radical (

) from the methoxy group.

M - 28 (148 m/z): Loss of CO (common in phenols/ethers).

M - 19: Loss of F is rare in aromatic fluorides under standard EI conditions, confirming the

stability of the C-F bond.

Part 5: Handling & Safety (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.

Hazard Category Precautionary Measure

Inhalation
Use a fume hood. Naphthalene derivatives can

sublime; avoid dust generation.

Skin Contact
Wear Nitrile gloves (0.11 mm min thickness).

Lipophilic compounds penetrate skin easily.

Storage

Store at 2-8°C under inert atmosphere

(Argon/Nitrogen). Protect from light to prevent

photo-oxidation of the naphthalene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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